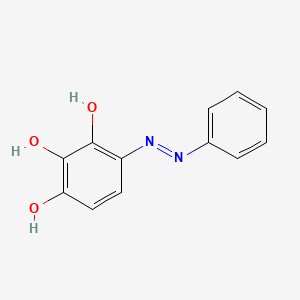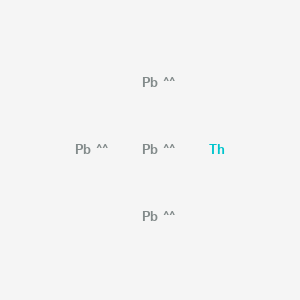
CID 71354961
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 71354961 is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71354961 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically includes the formation of key intermediates, followed by their transformation into the final compound through specific reaction conditions such as temperature, pressure, and the use of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors, automated control systems, and stringent quality control measures to maintain consistency in the product’s quality.
Chemical Reactions Analysis
Types of Reactions: CID 71354961 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions typically result in the replacement of specific functional groups with new ones.
Scientific Research Applications
CID 71354961 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it serves as a probe to study biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological targets. In industry, the compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 71354961 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which trigger a cascade of cellular events. These interactions can result in the activation or inhibition of specific enzymes, receptors, or signaling pathways, ultimately leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 71354961 include those with comparable molecular structures and functional groups. These compounds often share similar chemical and biological properties, making them useful for comparative studies.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of functional groups and molecular configuration, which confer distinct reactivity and biological activity. This uniqueness makes this compound a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
12202-55-0 |
|---|---|
Molecular Formula |
Pb4Th |
Molecular Weight |
1.06e+03 g/mol |
InChI |
InChI=1S/4Pb.Th |
InChI Key |
NKWIEZLJLDIPHF-UHFFFAOYSA-N |
Canonical SMILES |
[Pb].[Pb].[Pb].[Pb].[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


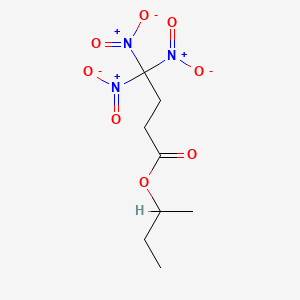

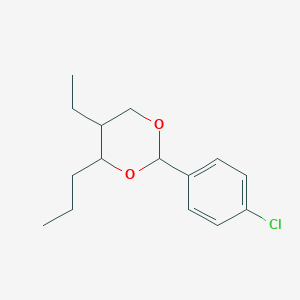
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
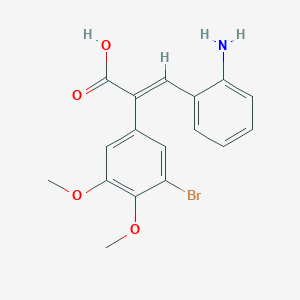
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)
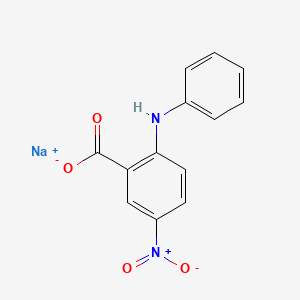
![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
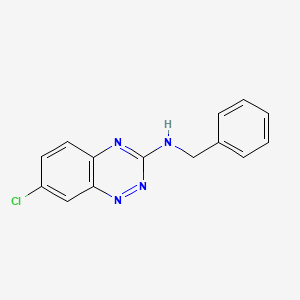
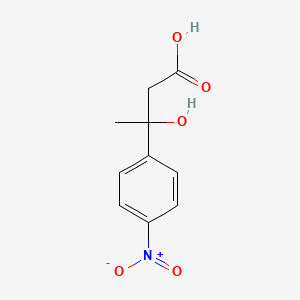
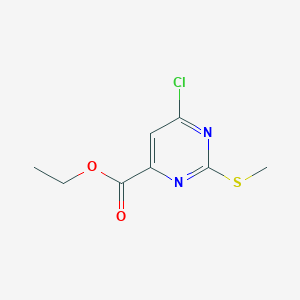
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)
